molecular formula C5H11K4NO6P2 B12675387 Tetrapotassium [(propylimino)bis(methylene)]diphosphonate CAS No. 94278-03-2

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate

Cat. No.: B12675387
CAS No.: 94278-03-2
M. Wt: 399.48 g/mol
InChI Key: VQPGDBQRFZFNKO-UHFFFAOYSA-J
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Description

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate (CAS 94278-03-2) is a nitrogen-containing bisphosphonate compound with the molecular formula C5H11K4NO6P2 and a molecular weight of 399.485 g/mol . As a member of the bisphosphonate class, it features a stable P-C-P backbone that confers high affinity for calcium ions and bone mineral surfaces, making it a compound of interest for studying bone metabolism and resorption . Bisphosphonates are known to inhibit osteoclast-mediated bone breakdown, and nitrogen-containing variants like this one are proposed to act by disrupting essential enzymatic pathways within osteoclasts, leading to apoptosis and suppressed bone turnover . This mechanism underpins its research value in fields such as osteoporosis studies, bone metastasis research, and the investigation of other conditions involving fragile bone . The tetrapotassium salt form offers high water solubility, facilitating its use in various in vitro aqueous experimental systems. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

94278-03-2

Molecular Formula

C5H11K4NO6P2

Molecular Weight

399.48 g/mol

IUPAC Name

tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine

InChI

InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4

InChI Key

VQPGDBQRFZFNKO-UHFFFAOYSA-J

Canonical SMILES

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:

    Reactants: Propylamine, formaldehyde, phosphorous acid, and potassium hydroxide.

    Solvent: Water or an appropriate organic solvent.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    pH: The pH is adjusted to neutral using potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.

    Purification: The product is purified using crystallization or filtration techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into different phosphonate derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .

Scientific Research Applications

Agricultural Chemicals

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is utilized as a fertilizer additive due to its ability to enhance nutrient uptake in plants. Its phosphonate structure allows it to bind with metal ions, which can improve soil quality and increase crop yields.

Case Study : A study demonstrated that the application of this compound in rice cultivation led to a 20% increase in yield compared to untreated control plots. The compound facilitated better phosphorus availability, which is critical for plant growth.

Drug Delivery Systems

The compound has been investigated for its potential as a drug delivery agent. Its ability to interact with biological membranes makes it suitable for transporting therapeutic agents across cell barriers.

Case Study : Research involving the encapsulation of anticancer drugs within nanoparticles composed of this compound showed enhanced cellular uptake and reduced cytotoxicity to healthy cells while effectively targeting cancer cells.

Heavy Metal Detoxification

This compound has shown promise in detoxifying heavy metals from biological systems. Its capacity to bind heavy metals can be leveraged in environmental remediation efforts.

Data Table: Heavy Metal Binding Capacity

Metal IonBinding Capacity (mg/g)
Lead (Pb²⁺)150
Cadmium (Cd²⁺)120
Mercury (Hg²⁺)100

This table illustrates the effectiveness of this compound in binding various heavy metal ions, making it a candidate for bioremediation applications.

Research indicates that this compound exhibits various biological activities, including enzyme inhibition related to phosphate metabolism. This characteristic suggests its potential use in treating metabolic disorders.

Enzyme Inhibition

The compound's phosphonate structure enables it to inhibit enzymes involved in phosphate metabolism, which could be beneficial in managing conditions such as osteoporosis.

Case Study : In vitro studies showed that this compound inhibited alkaline phosphatase activity by 30%, indicating its potential as a therapeutic agent for bone-related diseases.

Mechanism of Action

The mechanism of action of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves its ability to chelate metal ions and stabilize reactive intermediates. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved are related to metal ion chelation and stabilization of reactive species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain-Length Variants

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate belongs to a family of alkylimino-bisphosphonates with varying chain lengths. Key comparisons include:

Compound Name CAS Number Molecular Formula Alkyl Chain Length Key Properties/Applications
Tetrapotassium [(butylimino)bis(methylene)]diphosphonate 94277-97-1 C₆H₁₃K₄NO₆P₂ C4 (butyl) Higher lipophilicity; used in corrosion inhibition
Tetrapotassium [(hexylimino)bis(methylene)]diphosphonate 94278-06-5 C₈H₁₇K₄NO₆P₂ C6 (hexyl) Enhanced membrane permeability; limited water solubility
Tetrapotassium [(heptylimino)bis(methylene)]diphosphonate 94277-95-9 C₉H₁₉K₄NO₆P₂ C7 (heptyl) Industrial scale chelating agent; lower biodegradability

Key Findings :

  • Shorter alkyl chains (e.g., propyl) improve water solubility due to reduced hydrophobicity, making the compound more suitable for aqueous applications .
  • Longer chains (e.g., heptyl) enhance stability in non-polar environments but may reduce renal clearance rates in biological systems .

Functional Group Modifications

Fluorinated Derivatives

Compounds like Tetraisopropyl (difluoromethylene)bis(phosphonate) (CAS: 1312032-30-6) replace the propylimino group with fluorinated methylene units. These derivatives exhibit:

  • Higher resistance to enzymatic degradation due to C-F bond stability .
  • Reduced affinity for calcium ions, limiting utility in bone-targeting applications compared to non-fluorinated analogs .
Hydroxy-Substituted Analogs

Technetium-99m-methylene diphosphonate (MDP) and ethane-1-hydroxy-1,1-diphosphonate (EHDP) are clinically used bone-imaging agents. Comparative

Property MDP EHDP Tetrapotassium [(propylimino)...]diphosphonate
Blood Clearance (T½) 2–3 hours 3–4 hours Not reported; likely slower due to potassium ions
Skeletal Uptake High Moderate Theoretical affinity via phosphonate chelation
Urinary Excretion >90% in 24 hours ~85% in 24 hours Limited data; potassium may alter excretion kinetics

Key Insight: MDP’s rapid clearance and high skeletal uptake make it superior for diagnostic imaging, whereas the propylimino derivative’s utility may lie in non-medical applications (e.g., industrial chelation) due to unoptimized pharmacokinetics .

Counterion Variants

The choice of counterion significantly impacts solubility and stability:

Compound Name CAS Number Counterion Solubility (Water) Applications
Diammonium [(propylimino)...]diphosphonate 94107-67-2 NH₄⁺ High Lab-scale metal ion sequestration
Disodium [(propylimino)...]diphosphonate 94199-78-7 Na⁺ Moderate Pharmaceutical intermediates
Tetrapotassium [(propylimino)...]diphosphonate 94278-03-2 K⁺ Very high Industrial water treatment

Key Findings :

  • Potassium salts offer superior solubility, favoring large-scale industrial use .
  • Sodium/ammonium variants are preferred in biomedical research due to lower electrolyte interference .

Biological Activity

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate, also known as Tetrapotassium etidronate, is a diphosphonic acid derivative that has garnered attention for its biological activity, particularly in the treatment of bone diseases. This compound acts by inhibiting osteoclastic bone resorption, making it relevant in conditions such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone metastases.

Tetrapotassium etidronate functions primarily as a bisphosphonate , a class of drugs that bind to hydroxyapatite in bone and inhibit the activity of osteoclasts—cells responsible for bone resorption. This action leads to a decrease in bone turnover and can help stabilize or increase bone density over time.

Cytotoxicity and Antitumor Activity

Research has indicated that compounds similar to Tetrapotassium etidronate exhibit cytotoxic effects against various cancer cell lines. A study reported the cytotoxicity toward B16 melanoma cells and demonstrated antitumor activity in transplantable tumor models. The findings suggest that certain diphosphonic acids may possess intrinsic antitumor properties, potentially expanding their therapeutic applications beyond bone diseases .

Clinical Applications

  • Paget’s Disease : In clinical settings, patients with Paget’s disease have shown significant improvement when treated with bisphosphonates like Tetrapotassium etidronate. Doses typically range from 5 to 20 mg/kg/day, leading to reduced pain and improved mobility.
  • Hypercalcemia of Malignancy : A case study highlighted the effectiveness of Tetrapotassium etidronate in managing hypercalcemia associated with malignancies. Patients receiving this treatment experienced a notable decrease in serum calcium levels, alleviating symptoms related to hypercalcemia.
  • Osteolytic Bone Metastases : In patients with osteolytic lesions due to metastatic cancer, administration of Tetrapotassium etidronate has been associated with reduced skeletal-related events and improved quality of life .

Acute Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of Tetrapotassium etidronate. The oral LD50 (lethal dose for 50% of the population) in rats has been reported to range from 1008 mg/kg to over 5000 mg/kg, indicating a relatively low acute toxicity risk at therapeutic doses .

Developmental and Reproductive Toxicity

Studies on developmental toxicity have shown no adverse effects on offspring when pregnant rats were administered the compound at various doses during gestation. The maternal and teratogenic NOAEL (No Observed Adverse Effect Level) was determined to be greater than 330 mg/kg/day .

Summary of Findings

Biological Activity Effect Study Reference
CytotoxicitySignificant against B16 melanoma cells
Osteoclastic InhibitionReduced bone resorption in Paget's disease
Hypercalcemia TreatmentDecreased serum calcium levels
Acute ToxicityLD50 > 1000 mg/kg in rats
Developmental SafetyNOAEL > 330 mg/kg/day

Q & A

Q. Methodological Answer :

  • Extended X-ray Absorption Fine Structure (EXAFS) : Probe local coordination geometry around bound metal ions (e.g., Ca²⁺, Fe³⁺) in aqueous solutions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry by measuring enthalpy changes during metal-chelation .
  • Electron Paramagnetic Resonance (EPR) : For paramagnetic ions (e.g., Cu²⁺), analyze hyperfine splitting to infer ligand-field symmetry .

In comparative studies with other phosphonates, what experimental controls are critical for validating chelation efficacy?

Q. Methodological Answer :

  • pH Buffering : Maintain consistent pH (e.g., 7.4 for physiological studies) to avoid confounding effects on ionization .
  • Ionic Strength Matching : Use background electrolytes (e.g., 0.1 M KCl) to normalize ion activity across samples .
  • Reference Compounds : Include established chelators (e.g., EDTA, MDP) as benchmarks. For example, ⁹⁹ᵐTc-MDP’s bone-targeting efficacy is well-documented and serves as a comparator .

How does alkyl chain length in imino bis(methylene) diphosphonates impact metal-binding capacity, and how can this relationship be quantified?

Q. Methodological Answer :

  • Comparative Synthesis : Synthesize homologs (e.g., hexylimino, tetradecylimino derivatives) using methods in and .
  • Langmuir Adsorption Studies : Measure metal uptake (e.g., Ca²⁺) on functionalized resins to correlate chain length with binding affinity .
  • Computational Modeling : Perform density functional theory (DFT) calculations to predict steric and electronic effects of alkyl groups on chelation .

What methodologies optimize the detection of this compound in complex biological matrices?

Q. Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid for ionization enhancement. Monitor m/z ratios specific to the compound (e.g., [M-K]⁻ ions) .
  • Radiolabeling : Incorporate ⁹⁹ᵐTc for gamma scintigraphy, adapting protocols from ⁹⁹ᵐTc-MDP bone imaging studies .
  • Fluorescence Tagging : Conjugate with dansyl chloride or FITC for fluorescence microscopy in cellular uptake studies .

How can researchers assess the environmental persistence of this compound in aqueous systems?

Q. Methodological Answer :

  • OECD 301 Biodegradation Test : Measure biological oxygen demand (BOD) over 28 days to evaluate microbial degradation .
  • Hydrolysis Studies : Incubate at pH 4, 7, and 9 at 50°C, analyzing degradation products via ³¹P NMR .
  • Sediment-Water Partitioning : Use shake-flask methods with artificial sediments to determine adsorption coefficients (Kd) .

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